Egfr-IN-48
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Overview
Description
Egfr-IN-48 is a potent, orally active inhibitor of the epidermal growth factor receptor (EGFR). It specifically targets various mutations of the EGFR, including EGFRd19/TM/CS, EGFRLR/TM/CS, and EGFRWT. This compound is significant in the field of cancer therapeutics due to its ability to inhibit the proliferation of cancer cells that express these mutations .
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of Egfr-IN-48 would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This process would include the use of industrial reactors, purification systems, and quality control measures to ensure consistency and compliance with regulatory standards .
Chemical Reactions Analysis
Types of Reactions
Egfr-IN-48 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often facilitated by catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium on carbon. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives of this compound, while reduction reactions may produce reduced forms of the compound .
Scientific Research Applications
Egfr-IN-48 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Mechanism of Action
Egfr-IN-48 exerts its effects by inhibiting the tyrosine kinase activity of the epidermal growth factor receptor. This inhibition prevents the phosphorylation of tyrosine residues on the receptor, thereby blocking downstream signaling pathways involved in cell proliferation, survival, and angiogenesis. The primary molecular targets of this compound are the ATP-binding sites of the EGFR, which are crucial for its kinase activity .
Comparison with Similar Compounds
Egfr-IN-48 is unique among EGFR inhibitors due to its high potency and selectivity for specific EGFR mutations. Similar compounds include:
Gefitinib: Another EGFR inhibitor used in the treatment of non-small cell lung cancer.
Erlotinib: An EGFR inhibitor with a similar mechanism of action but different pharmacokinetic properties.
Afatinib: A dual EGFR and HER2 inhibitor with broader target specificity.
Osimertinib: An EGFR inhibitor effective against T790M mutation-positive non-small cell lung cancer.
This compound stands out due to its ability to inhibit multiple EGFR mutations with high efficacy, making it a valuable tool in cancer research and therapy .
Properties
Molecular Formula |
C35H47BrN9O4PS |
---|---|
Molecular Weight |
800.8 g/mol |
IUPAC Name |
5-bromo-4-N-(5-dimethylphosphorylquinoxalin-6-yl)-2-N-[5-ethyl-2-methoxy-4-[4-[4-(2-methylsulfonylethyl)piperazin-1-yl]piperidin-1-yl]phenyl]pyrimidine-2,4-diamine |
InChI |
InChI=1S/C35H47BrN9O4PS/c1-6-24-21-29(31(49-2)22-30(24)45-13-9-25(10-14-45)44-17-15-43(16-18-44)19-20-51(5,47)48)41-35-39-23-26(36)34(42-35)40-28-8-7-27-32(38-12-11-37-27)33(28)50(3,4)46/h7-8,11-12,21-23,25H,6,9-10,13-20H2,1-5H3,(H2,39,40,41,42) |
InChI Key |
VFCRMLIPZXPGDA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C=C1N2CCC(CC2)N3CCN(CC3)CCS(=O)(=O)C)OC)NC4=NC=C(C(=N4)NC5=C(C6=NC=CN=C6C=C5)P(=O)(C)C)Br |
Origin of Product |
United States |
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